![molecular formula C16H25N3OS B2845378 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 361477-31-8](/img/structure/B2845378.png)

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

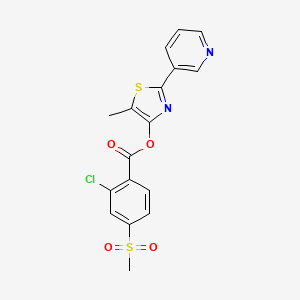

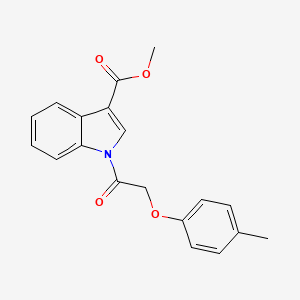

The compound “N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the attachment of the tert-butyl group and the cyclohexanecarboxamide group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazole ring, in particular, can exist in different tautomeric forms, which could influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring is a reactive moiety that can undergo various transformations. For instance, it can participate in cyclocondensation reactions .科学的研究の応用

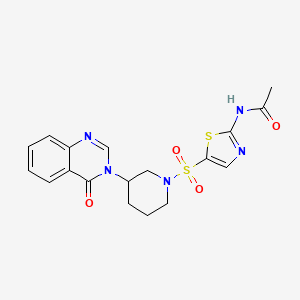

Photosynthetic Electron Transport Inhibition

Research has shown that derivatives of pyrazole, including structures similar to the one , have been synthesized and screened for their potential as inhibitors of photosynthetic electron transport. These compounds exhibited inhibitory properties in the micromolar range, comparable to commercial herbicides such as diuron, lenacil, and hexazinone, suggesting their utility in agricultural chemistry and herbicide development (Vicentini et al., 2005).

Regiospecific Synthesis

Another study focused on the regiospecific synthesis of pyrazole derivatives from unsymmetrical enaminodiketones, highlighting the chemical versatility and potential applications of these compounds in synthetic chemistry. The regiospecificity in reactions suggests applications in the targeted synthesis of complex molecules (Rosa et al., 2008).

Asymmetric Cycloaddition Reactions

The use of derivatives in asymmetric cycloaddition reactions has been documented, showcasing their role in the synthesis of functionalized cyclopentenes. This application is crucial for developing chiral molecules with potential pharmacological importance (Han et al., 2011).

Thiation and Cyclization

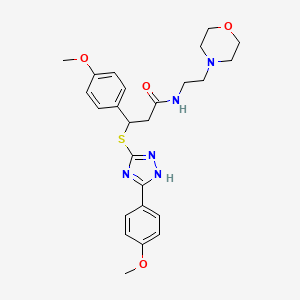

Research on the thiation and subsequent cyclization of specific carboxamides to produce thiadiazine derivatives illustrates the compound's utility in generating heterocyclic compounds with potential biological activity (Vicentini et al., 1994).

Fluoroalkyl-Substitution

The synthesis of fluoroalkyl-substituted pyrazole derivatives, including the multigram synthesis of pyrazole-4-carboxylic acids, demonstrates the compound's relevance in medicinal chemistry and drug design, where fluoroalkyl groups are often used to modulate the biological activity and metabolic stability of pharmaceuticals (Iminov et al., 2015).

作用機序

Safety and Hazards

将来の方向性

The future research directions for this compound could include exploring its potential applications in various fields, such as medicinal chemistry or materials science. Additionally, studies could be conducted to optimize its synthesis and to better understand its reactivity and physical properties .

特性

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3OS/c1-16(2,3)19-14(12-9-21-10-13(12)18-19)17-15(20)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXROUAOHMJEOLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2845295.png)

![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2845298.png)

![9-(2-chloro-6-fluorobenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2845300.png)

![3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B2845304.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2845307.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2845308.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2845309.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride](/img/structure/B2845311.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2845316.png)